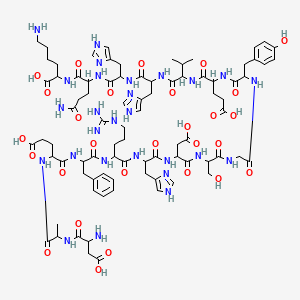
Platelet Factor 4 (58-70), human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platelet Factor 4 (58-70), human, is a peptide derived from the larger protein Platelet Factor 4. This peptide corresponds to the amino acid sequence from residues 58 to 70 of Platelet Factor 4. Platelet Factor 4 is a small cytokine belonging to the CXC chemokine family, released from the alpha-granules of activated platelets during platelet aggregation. It plays a crucial role in blood coagulation by neutralizing heparin-like molecules and is involved in wound repair and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Platelet Factor 4 (58-70), human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Recombinant production of Platelet Factor 4 involves the expression of the protein in bacterial systems such as Escherichia coli. The gene encoding Platelet Factor 4 is cloned into an expression vector and introduced into the bacterial cells. The bacteria are then cultured, and the protein is expressed and secreted into the culture medium. The recombinant protein is purified using techniques such as affinity chromatography and characterized to ensure structural and functional integrity .
Chemical Reactions Analysis
Types of Reactions: Platelet Factor 4 (58-70), human, primarily undergoes interactions with heparin and other glycosaminoglycans. These interactions are crucial for its biological functions, including neutralizing the anticoagulant effects of heparin and promoting coagulation .
Common Reagents and Conditions: The peptide interacts with heparin under physiological conditions, forming complexes that modulate its activity. The binding affinity and specificity are influenced by the ionic strength and pH of the environment .
Major Products Formed: The primary product formed from the interaction of this compound, with heparin is a stable complex that neutralizes the anticoagulant properties of heparin, thereby promoting blood coagulation .
Scientific Research Applications
Mechanism of Action
Platelet Factor 4 (58-70), human, exerts its effects by binding to heparin and other glycosaminoglycans. This binding neutralizes the anticoagulant effects of heparin, promoting blood coagulation. The peptide also interacts with chemokine receptors such as CXCR3, mediating various biological processes including inflammation and immune responses .
Comparison with Similar Compounds
Platelet Factor 4 (PF4): The full-length protein from which Platelet Factor 4 (58-70), human, is derived.
Platelet Factor 4 Variant 1 (PF4V1): A paralog of Platelet Factor 4 with similar heparin-binding properties but distinct biological activities.
Uniqueness: this compound, is unique in that it contains the major heparin-binding domain of Platelet Factor 4 but lacks the full antiangiogenic activity of the complete protein. This makes it a valuable tool for studying specific interactions with heparin and other glycosaminoglycans without the confounding effects of the full protein’s additional activities .
Properties
IUPAC Name |
4-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[3-(4-hydroxyphenyl)-2-[[4-methyl-2-(pyrrolidine-2-carbonylamino)pentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H133N17O18/c1-11-46(9)62(74(108)86-53(24-15-19-35-79)66(100)82-52(23-14-18-34-78)67(101)88-58(40-45(7)8)71(105)89-56(38-43(3)4)70(104)85-55(31-32-61(96)97)68(102)91-60(42-94)76(110)111)93-75(109)63(47(10)12-2)92-69(103)54(25-16-20-36-80)83-65(99)51(22-13-17-33-77)84-73(107)59(41-48-27-29-49(95)30-28-48)90-72(106)57(39-44(5)6)87-64(98)50-26-21-37-81-50/h27-30,43-47,50-60,62-63,81,94-95H,11-26,31-42,77-80H2,1-10H3,(H,82,100)(H,83,99)(H,84,107)(H,85,104)(H,86,108)(H,87,98)(H,88,101)(H,89,105)(H,90,106)(H,91,102)(H,92,103)(H,93,109)(H,96,97)(H,110,111) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACBPCXTLNEHGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)NC(=O)C2CCCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H133N17O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1573.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)




